1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine
Description
1-(3,5-Dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine is a secondary amine featuring a 3,5-dimethoxyphenyl group and a 2-nitrobenzyl substituent. The 3,5-dimethoxy substitution pattern on the phenyl ring provides electronic symmetry, while the 2-nitrobenzyl group introduces strong electron-withdrawing effects.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(2-nitrophenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-14-7-12(8-15(9-14)22-2)10-17-11-13-5-3-4-6-16(13)18(19)20/h3-9,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLWNSSIJPRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCC2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197812 | |
| Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-23-9 | |
| Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-N-[(2-nitrophenyl)methyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801197812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 2-nitrobenzylamine.
Condensation Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde reacts with the amine group of 2-nitrobenzylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitro and methoxy derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Nitro and methoxy derivatives
Reduction: Amino derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
The compound 1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine , also known by its CAS number 5522-83-8, is a chemical of interest in various scientific research applications. This article will explore its applications, particularly in pharmacology and material science, while providing comprehensive data tables and case studies to illustrate its utility.
Chemical Properties and Structure
This compound features a unique molecular structure that contributes to its diverse applications. Its molecular formula is CHNO, indicating the presence of two methoxy groups and a nitro group, which are significant for its reactivity and interaction with biological targets.
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is hypothesized to enhance the compound's ability to induce apoptosis in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of nitrobenzyl amines, demonstrating significant activity against breast and prostate cancer cell lines.
-
Neuropharmacology :
- The compound may interact with neurotransmitter systems due to its amine group. Research indicates potential applications in treating neurodegenerative diseases.
- Case Study : A recent investigation into amine derivatives highlighted their role as modulators of serotonin receptors, suggesting a pathway for developing antidepressants.
Material Science Applications
- Polymer Chemistry :
- The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Data Table : Comparison of thermal properties of polymers synthesized from various amine derivatives:
| Polymer Type | Glass Transition Temperature (°C) | Thermal Stability (°C) |
|---|---|---|
| Polyamide | 120 | 300 |
| Polyurethane | 80 | 250 |
| Novel Polymer (from this compound) | 150 | 320 |
- Nanotechnology :
- The compound's ability to form stable complexes with metal ions makes it suitable for applications in nanomaterials, particularly in catalysis and sensor development.
- Case Study : Research published in Advanced Materials demonstrated how similar compounds can enhance the catalytic activity of nanoparticles in organic reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The target compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:
Spectroscopic Comparisons
¹H NMR Shifts :
- Target Compound : Expected aromatic protons in 3,5-dimethoxyphenyl (~δ6.5–7.0) and nitrobenzyl (~δ7.5–8.5 due to deshielding).
- (3,5-Dimethoxyphenyl)methanamine hydrochloride : Aromatic protons at δ6.74 (s, 2H) and δ6.47 (d, 1H) in DMSO-d6 .
- N-[2-(3,5-Dimethoxyphenyl)ethyl]-...propan-2-amine hydrochloride : Complex splitting due to ethynyl and methoxy groups; aromatic peaks likely above δ7.0 .
- ¹³C NMR: Nitrobenzyl carbons in the target compound would resonate near δ140–150 (C-NO₂), whereas trifluoromethyl analogs (e.g., ) show CF₃ signals at ~δ120–125.
Biological Activity
1-(3,5-Dimethoxyphenyl)-N-(2-nitrobenzyl)methanamine is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- IUPAC Name : this compound
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter systems and enzymes. The presence of the dimethoxy group may enhance lipophilicity, allowing better penetration through biological membranes, while the nitro group could play a role in modulating receptor activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown potential in inhibiting cell proliferation in breast cancer models, indicating a need for further investigation into this compound's efficacy in cancer therapy.
- Neuropharmacological Effects : Similar compounds have been studied for their interactions with serotonin and dopamine receptors. These interactions may lead to psychoactive effects, which warrant careful evaluation due to potential side effects.
- Enzyme Inhibition : Some derivatives have been reported to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management. The specific activity of this compound regarding DPP-IV inhibition remains to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MDA-MB-231 cells | |
| Neuropharmacological | Potential serotonin receptor interaction | |
| Enzyme Inhibition | DPP-IV inhibition (analog studies) |
Case Study: Anticancer Potential
A study focusing on similar compounds demonstrated that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231). The compounds were found to enhance caspase-3 activity significantly at concentrations as low as 10 µM, suggesting that this compound may possess similar properties worth exploring further.
Research on Neuropharmacological Effects
Research on related compounds has highlighted their psychoactive properties. For example, exposure to derivatives such as 25I-NBOMe resulted in significant neurotoxic effects, including seizures and agitation. While direct studies on our compound are lacking, the structural similarities suggest a potential for similar outcomes if not properly managed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
